molecular formula C23H27N5O5S B3016976 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 1223828-35-0

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No. B3016976
CAS RN: 1223828-35-0
M. Wt: 485.56
InChI Key: NFTJDFCTNDBWAZ-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). These types of compounds often have interesting biological activities and are frequently studied in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by various substitutions to add the isobutyl, oxo, and trimethoxyphenyl groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core itself is a fused ring system containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of various functional groups (such as the oxo group and the amide group) could potentially make it reactive towards a variety of nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, and solubility) would depend on the exact structure and the presence of various functional groups .

Scientific Research Applications

Anticancer Activity

Researchers have discovered that derivatives of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core exhibit potent antitumor activity. In one study, new derivatives were synthesized and showed strong antiproliferative activity in nanomolar concentrations against a panel of 60 human tumor cell lines. The most active compound demonstrated low toxicity and high potency in vivo (Lauria et al., 2013). Additionally, other related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been synthesized and evaluated for their antitumor activity, demonstrating their potential as anticancer agents (Yang et al., 2019).

Antimicrobial Activity

Compounds derived from thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin have shown promising results in antimicrobial studies. A study on pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives found that certain compounds exhibit significant antibacterial efficiency, with low minimum inhibitory concentration (MIC) values (Hassaneen et al., 2019). Another research synthesized novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which displayed considerable antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel‐Hafez, 2015).

Anti-inflammatory Activity

Research has also been conducted on the anti-inflammatory properties of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. A study found that certain compounds in this category showed significant anti-inflammatory effects, with one particular compound exhibiting higher activity than the reference drug indomethacin (Pan et al., 2015).

Antimalarial Effects

Some derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine series have been synthesized and tested for their antimalarial properties. A study found that certain amino-s-triazolo[1,5-a]pyrimidines showed effectiveness against P. berghei in mice, suggesting their potential as antimalarial agents (Werbel et al., 1973).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve modifying its structure to enhance its properties or reduce any potential toxicity .

properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5S/c1-13(2)12-27-22(30)21-15(8-9-34-21)28-18(25-26-23(27)28)6-7-19(29)24-14-10-16(31-3)20(33-5)17(11-14)32-4/h8-11,13H,6-7,12H2,1-5H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTJDFCTNDBWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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